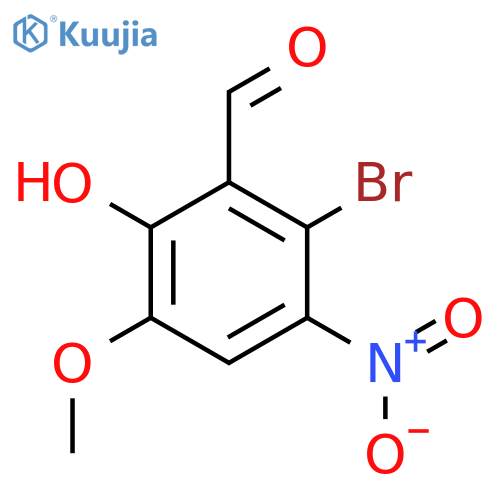Cas no 205652-99-9 (2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde)

205652-99-9 structure
商品名:2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
CAS番号:205652-99-9
MF:C8H6BrNO5
メガワット:276.04094171524
CID:4788813
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
- 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde
- 6-bromo-3-methoxy-5-nitrosalicylaldehyde
- 2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde
-
- インチ: 1S/C8H6BrNO5/c1-15-6-2-5(10(13)14)7(9)4(3-11)8(6)12/h2-3,12H,1H3
- InChIKey: GVGPCXQPEWSGGZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=C(C=1C=O)O)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 92.4
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025159-1g |
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde |
205652-99-9 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 025159-250mg |
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde |
205652-99-9 | 250mg |
£160.00 | 2022-03-01 | ||
| Crysdot LLC | CD12097656-250mg |
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde |
205652-99-9 | 97% | 250mg |
$370 | 2024-07-24 | |
| Fluorochem | 025159-2g |
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde |
205652-99-9 | 2g |
£598.00 | 2022-03-01 |
2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
205652-99-9 (2-Bromo-6-hydroxy-5-methoxy-3-nitro-benzaldehyde) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 4964-69-6(5-Chloroquinaldine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
